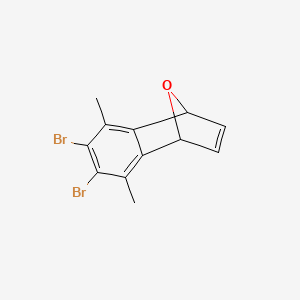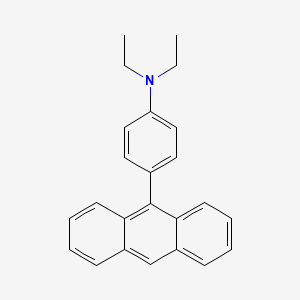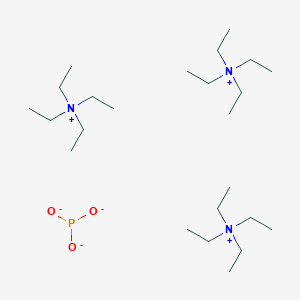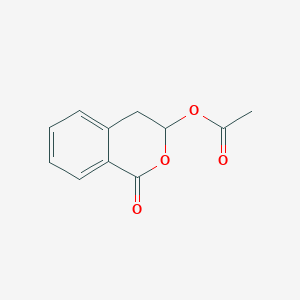
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester is an organic compound with a complex structure It is a derivative of hexanoic acid, featuring additional oxo and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms new esters or amides.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The oxo and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: A similar compound with one less carbon in the chain.
Butanoic acid, 4-oxo-, methyl ester: Another related compound with a shorter carbon chain.
Uniqueness
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and additional functional groups make it more versatile in various applications compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
113277-47-7 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 4-oxo-2-propanoylhexanoate |
InChI |
InChI=1S/C10H16O4/c1-4-7(11)6-8(9(12)5-2)10(13)14-3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
UFYYAMGZCXXJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(C(=O)CC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


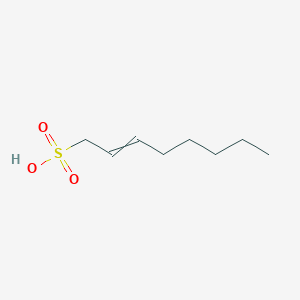



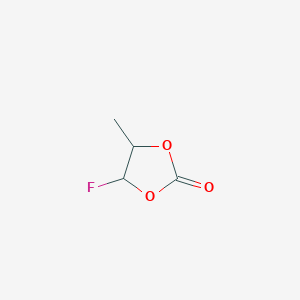
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
